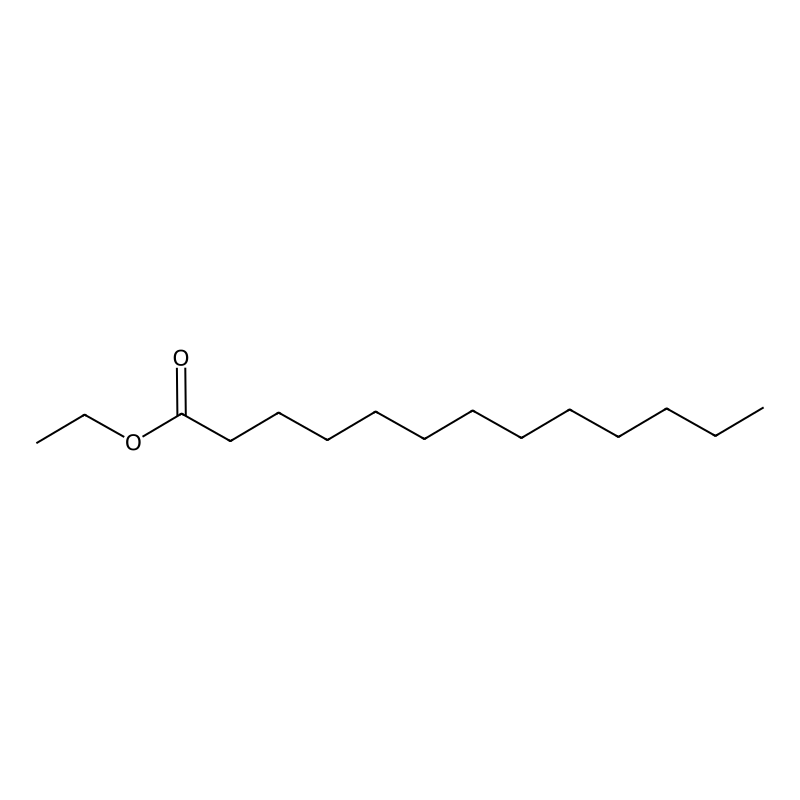Ethyl tridecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis:
Ethyl tridecanoate can be used as a starting material for the synthesis of other organic compounds. For example, it can be hydrolyzed to yield tridecanoic acid, which is a valuable precursor for various industrial and pharmaceutical applications []. Additionally, it can be used in various organic reactions such as alkylation and acylation [].
Reference Standard:
Due to its well-defined chemical structure and purity, ethyl tridecanoate can serve as a reference standard in analytical techniques such as gas chromatography and mass spectrometry []. These techniques are used to identify and quantify unknown compounds in various research fields, including environmental science, food science, and pharmacology.
Ethyl tridecanoate is an ester formed from the reaction of tridecanoic acid and ethanol, with the chemical formula C₁₅H₃₀O₂ and a molecular weight of approximately 242.40 g/mol. It is classified as a fatty acid ester, characterized by its long carbon chain, which contributes to its hydrophobic properties. Ethyl tridecanoate appears as a colorless liquid with a pleasant odor, making it suitable for various applications in the food and fragrance industries .
The mechanism of action of ethyl tridecanoate depends on the specific research application. Here are two potential scenarios:
Substrate for Enzyme Studies
Due to its fatty acid structure, ethyl tridecanoate can serve as a substrate for enzymes involved in lipid metabolism. Researchers can study how these enzymes break down the ester bond or modify the molecule, providing insights into cellular processes.
Model Compound for Drug Delivery
The hydrophobic nature of ethyl tridecanoate allows it to be used as a model system for studying drug delivery across biological membranes. By incorporating a potential drug molecule into the structure of ethyl tridecanoate, researchers can evaluate its membrane permeability and potential for cellular uptake.
- Hydrolysis: In the presence of water and an acid or base catalyst, ethyl tridecanoate can be hydrolyzed back into tridecanoic acid and ethanol.
- Transesterification: Ethyl tridecanoate can react with other alcohols to form different esters, a reaction commonly utilized in biodiesel production.
- Oxidation: Under certain conditions, it may oxidize to form carboxylic acids or other oxidation products .
Ethyl tridecanoate can be synthesized through several methods:
- Esterification Reaction: The most common method involves the direct esterification of tridecanoic acid with ethanol in the presence of an acid catalyst (such as sulfuric acid). This method typically requires heat to drive the reaction to completion.
- Transesterification: This method involves reacting triglycerides (fats/oils) with ethanol, yielding ethyl esters like ethyl tridecanoate.
- Microbial Fermentation: Some studies suggest that certain microorganisms can produce ethyl tridecanoate through fermentation processes, although this method is less common for industrial applications .
Ethyl tridecanoate has a variety of applications:
- Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
- Fragrance Component: Commonly found in perfumes and cosmetics for its scent profile.
- Solvent: Utilized as a solvent in various chemical processes.
- Biopesticides: Its antimicrobial properties make it a candidate for use in biopesticides .
Current research on the interactions of ethyl tridecanoate primarily focuses on its antimicrobial properties. Studies have shown that it can inhibit the growth of specific bacteria and fungi, suggesting potential applications in food preservation and safety. Additionally, its interactions with biological membranes have been explored to understand its mode of action against pathogens .
Ethyl tridecanoate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl decanoate | C₁₂H₂₄O₂ | Shorter carbon chain; used as a flavoring agent. |
| Ethyl laurate | C₁₂H₂₄O₂ | Derived from lauric acid; known for antimicrobial properties. |
| Ethyl myristate | C₁₄H₂₈O₂ | Similar chain length; used in cosmetics and food products. |
| Ethyl pentadecanoate | C₁₅H₃₀O₂ | Longer chain; less common but similar in structure. |
Uniqueness of Ethyl Tridecanoate
Ethyl tridecanoate's uniqueness lies in its specific balance between hydrophobicity and volatility, making it particularly useful in flavoring and fragrance applications while also exhibiting notable antimicrobial activity. Its longer carbon chain compared to shorter esters enhances its stability and efficacy in various formulations .
XLogP3
Other CAS
28267-29-0







